Cas no 98793-83-0 (2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide)

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide 化学的及び物理的性質

名前と識別子

-

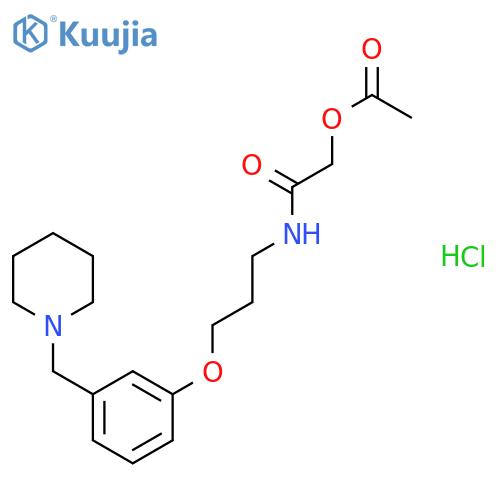

- 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride

- 1,3-Dimethyl-2-vinyl-1H-pyrazol-2-ium iodide

- 98793-83-0

- 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide

-

- インチ: InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1

- InChIKey: DTOILWSSNSQGJQ-UHFFFAOYSA-M

- ほほえんだ: CC1=CC=[N+](N1C=C)C.[I-]

計算された属性

- せいみつぶんしりょう: 384.18200

- どういたいしつりょう: 249.99670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 8.8Ų

じっけんとくせい

- PSA: 67.87000

- LogP: 3.25150

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R701053-200mg |

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide |

98793-83-0 | 200mg |

$ 160.00 | 2022-06-03 | ||

| TRC | R701053-25mg |

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide |

98793-83-0 | 25mg |

$ 50.00 | 2022-06-03 | ||

| TRC | R701053-50mg |

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide |

98793-83-0 | 50mg |

$ 65.00 | 2022-06-03 |

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide 関連文献

-

Juan José Berzas Nevado,Gregorio Casta?eda Pe?alvo,Rosa M a Rodríguez Dorado,Virginia Rodríguez Robledo Anal. Methods 2014 6 1714

-

Nguyen Minh Tam,Minh Quan Pham,Huy Truong Nguyen,Nam Dao Hong,Nguyen Khoa Hien,Duong Tuan Quang,Huong Thi Thu Phung,Son Tung Ngo RSC Adv. 2021 11 22206

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodideに関する追加情報

Comprehensive Overview of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide (CAS No. 98793-83-0)

2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide (CAS No. 98793-83-0) is a specialized ionic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This quaternary ammonium salt, characterized by its pyrazolium core and ethenyl substituent, is often explored for its role in organic synthesis, material science, and even biomedical research. Researchers and industry professionals frequently search for terms like "2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide synthesis", "CAS 98793-83-0 applications", and "pyrazolium derivatives in catalysis", reflecting the growing interest in this compound.

The molecular structure of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide features a positively charged pyrazolium ring, which enhances its reactivity and makes it a valuable intermediate in chemical reactions. Its ethenyl group provides additional versatility, allowing for further functionalization. This compound is often discussed in the context of green chemistry and sustainable synthesis, as researchers seek eco-friendly alternatives to traditional reagents. Keywords such as "ionic liquids in green chemistry" and "pyrazolium-based catalysts" are commonly associated with this compound in academic and industrial discussions.

In the realm of material science, 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide has shown promise in the development of advanced materials, including polymers and conductive films. Its ionic nature and structural stability make it a candidate for use in electrolytes and energy storage devices. Searches for "pyrazolium salts in batteries" and "CAS 98793-83-0 material applications" highlight the compound's relevance in cutting-edge technologies. Additionally, its potential role in pharmaceutical intermediates has sparked interest, with researchers investigating its utility in drug design and delivery systems.

The synthesis of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide typically involves the quaternization of a pyrazole derivative with an ethenyl-containing alkyl halide. This process is often optimized for yield and purity, with studies focusing on "efficient pyrazolium salt synthesis" and "scalable production methods". The compound's stability under various conditions is another area of interest, as it influences its handling and storage requirements. Users frequently inquire about "pyrazolium iodide stability" and "CAS 98793-83-0 handling guidelines", underscoring the need for detailed technical information.

From an industrial perspective, 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide is valued for its potential to improve process efficiency and reduce environmental impact. Companies exploring "sustainable chemical processes" and "novel ionic liquids" often consider this compound as part of their innovation strategies. Its compatibility with other reagents and solvents is also a key consideration, leading to searches for "pyrazolium salt solubility" and "compatibility with organic solvents". These queries reflect the practical challenges faced by chemists and engineers working with this material.

In academic circles, 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide is frequently cited in studies exploring structure-activity relationships and molecular interactions. Its unique combination of a heterocyclic core and ionic character makes it a subject of theoretical and experimental investigations. Researchers often look for "pyrazolium iodide spectroscopic data" and "computational studies on pyrazolium derivatives" to support their work. The compound's potential in catalysis and ligand design further expands its appeal to the scientific community.

As the demand for specialized chemicals grows, 2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide continues to attract attention for its multifaceted applications. Whether in advanced materials, pharmaceutical research, or green chemistry initiatives, this compound exemplifies the intersection of innovation and practicality. With ongoing research and development, its role in modern chemistry is likely to expand, addressing emerging challenges and opportunities in science and industry.

98793-83-0 (2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide) 関連製品

- 78628-28-1(2-Oxo-2-((3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)amino)ethyl acetate)

- 78273-80-0(Roxatidine)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)